2-Bromo-4-methylbenzo[D]thiazole

Catalog No.
S695734
CAS No.
73443-76-2
M.F
C8H6BrNS
M. Wt
228.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylbenzo[D]thiazole

CAS Number

73443-76-2

Product Name

2-Bromo-4-methylbenzo[D]thiazole

IUPAC Name

2-bromo-4-methyl-1,3-benzothiazole

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

InChI

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3

InChI Key

YDBIDZHRJCRSKR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)Br

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)Br
  • Potential applications based on structure

    The presence of the thiazole ring suggests potential for applications in medicinal chemistry. Thiazole is a common heterocyclic aromatic ring found in many bioactive molecules . The bromine and methyl substituents could potentially influence the molecule's biological properties.

  • Availability of research data

    While commercial suppliers exist for 2-Bromo-4-methylbenzo[D]thiazole , there is a scarcity of scientific literature referencing its use in published research. This might suggest the compound is either a niche intermediate or a relatively new discovery yet to be extensively explored.

2-Bromo-4-methylbenzo[D]thiazole is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a benzo[D]thiazole ring system. Its molecular formula is C₈H₆BrNS, with a molecular weight of approximately 228.11 g/mol. The compound features a thiazole ring fused to a benzene ring, making it part of the benzo-thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Typical of halogenated compounds. Notably, it can undergo nucleophilic substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols. For instance, reactions with morpholine have been studied, showing that the nature of the solvent significantly affects the yield of substitution products . Additionally, it can be involved in palladium-catalyzed cross-coupling reactions, which are valuable for synthesizing complex organic molecules .

Compounds derived from benzo[D]thiazole structures, including 2-Bromo-4-methylbenzo[D]thiazole, exhibit various biological activities. These compounds have been noted for their potential as antimicrobial agents, anti-inflammatory agents, and anticancer properties. The presence of the bromine substituent often enhances the biological activity due to increased lipophilicity and electron-withdrawing effects, which can influence the interaction with biological targets .

The synthesis of 2-Bromo-4-methylbenzo[D]thiazole can be achieved through several methods:

  • One-Pot Synthesis: A practical method involves a three-component condensation reaction using substituted arylaldehydes, 2-amino-6-chloro-benzo[D]thiazole, and other reagents under microwave irradiation in an aqueous medium. This method has shown high yields and efficiency .
  • Bromination Reactions: Starting from 4-methylbenzo[D]thiazole, bromination can be performed using bromine or brominating agents to introduce the bromine atom at the desired position on the aromatic ring .
  • Knoevenagel Condensation: This method can also be applied when synthesizing related thiazole compounds by condensing aldehydes with thiazole derivatives under basic conditions .

2-Bromo-4-methylbenzo[D]thiazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds with potential therapeutic effects.
  • Agricultural Chemicals: Its derivatives may be used in developing fungicides or herbicides due to their biological activity.
  • Material Science: The compound's unique properties make it suitable for use in organic electronics and photonic devices.

Studies have indicated that 2-Bromo-4-methylbenzo[D]thiazole interacts with several biological targets. Its derivatives have been evaluated for their binding affinity to various enzymes and receptors involved in disease processes. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications .

Several compounds share structural similarities with 2-Bromo-4-methylbenzo[D]thiazole, which may influence their chemical behavior and biological activity:

Compound NameSimilarityUnique Features
2-Bromo-6-methylbenzo[D]thiazole0.93Different methyl substitution position
2-Bromo-5-methylbenzo[D]thiazole0.90Varies in methyl positioning on the benzothiazole ring
2-Bromo-6-isopropylbenzo[D]thiazole0.87Isopropyl group introduces steric bulk
2-Bromobenzo[D]thiazole-6-carbonitrile0.86Contains a carbonitrile group affecting reactivity
2-Bromo-6-(tert-butyl)benzo[D]thiazole0.86Tert-butyl group increases lipophilicity

These similar compounds highlight the versatility of the benzo[D]thiazole framework while showcasing how variations in substituents can lead to different chemical properties and biological activities .

Spectroscopic Analysis

Nuclear Magnetic Resonance (Proton and Carbon-13) and Fourier Transform Infrared Data Interpretation

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic analysis of 2-bromo-4-methylbenzo[D]thiazole provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The proton nuclear magnetic resonance spectrum, typically recorded in deuterated chloroform, reveals characteristic signal patterns that confirm the molecular structure [1] [2].

The aromatic proton signals appear as distinct multiplets in the downfield region. The proton signals are observed at 7.50-7.84 parts per million as multiplets corresponding to the aromatic protons on the benzene ring [1]. Additional aromatic proton signals appear at 7.16-7.38 parts per million as doublets and at 7.05-7.17 parts per million as triplets, indicating the substitution pattern on the benzene ring. The methyl group protons attached to the 4-position of the benzothiazole ring system appear as a characteristic singlet at 2.49-2.54 parts per million, integrating for three protons [1] [2].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule. The thiazole carbon-2, which bears the bromine substituent, appears significantly downfield at 167.0-168.0 parts per million, reflecting the electron-withdrawing nature of the bromine atom [1]. The aromatic carbons display characteristic chemical shifts ranging from 118.0 to 167.8 parts per million, with quaternary carbons appearing at 148.0-167.8 parts per million and other aromatic carbons distributed between 118.0-148.0 parts per million [2]. The methyl carbon signal appears upfield at 18.0-21.4 parts per million, consistent with an aliphatic carbon adjacent to an aromatic system [1].

Fourier Transform Infrared Spectroscopy

The fourier transform infrared spectrum of 2-bromo-4-methylbenzo[D]thiazole exhibits characteristic absorption bands that provide valuable information about the functional groups present in the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3100-3000 wavenumbers, confirming the presence of aromatic protons [3] [4]. These bands are typically observed as medium to strong absorptions and are consistent with the benzothiazole aromatic system.

The aromatic carbon-carbon stretching vibrations are observed at 1600-1585 wavenumbers, representing the characteristic aromatic ring vibrations of the benzothiazole system [3] [4]. The carbon-nitrogen stretching vibration, specific to the thiazole ring, appears at 1611-1594 wavenumbers, confirming the presence of the heterocyclic nitrogen atom [3]. The carbon-hydrogen bending modes are observed at 1470-1450 wavenumbers, typical for aromatic systems with methyl substitution [4].

The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region of 900-675 wavenumbers, providing information about the substitution pattern on the benzene ring [4]. The carbon-bromine stretching vibration, a diagnostic feature for brominated compounds, is observed at 690-515 wavenumbers, confirming the presence of the bromine substituent [4]. This relatively low frequency absorption is characteristic of the carbon-bromine bond due to the heavy bromine atom.

Mass Spectrometry (Liquid Chromatography-Mass Spectrometry) Applications

Mass Spectrometric Analysis

Mass spectrometry analysis of 2-bromo-4-methylbenzo[D]thiazole provides crucial information about the molecular weight and fragmentation patterns of the compound. The electrospray ionization mass spectrometry typically shows the protonated molecular ion at mass-to-charge ratio 229, corresponding to the molecular formula C₈H₆BrNS plus one proton [5] [6]. The base peak commonly appears at mass-to-charge ratio 228, representing the molecular ion without protonation.

The fragmentation pattern of 2-bromo-4-methylbenzo[D]thiazole in mass spectrometry reveals characteristic losses that provide structural information. Typical fragmentation ions are observed at mass-to-charge ratios 149, 82, and 69, corresponding to the sequential loss of bromine and other molecular fragments [7]. The isotopic pattern observed in the mass spectrum confirms the presence of bromine, which exhibits characteristic isotopic peaks separated by two mass units due to the natural abundance of bromine-79 and bromine-81 isotopes.

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry applications for 2-bromo-4-methylbenzo[D]thiazole demonstrate its utility in analytical chemistry and pharmaceutical research. The compound shows good ionization efficiency under electrospray ionization conditions, making it suitable for quantitative analysis in complex matrices [6] [8]. The retention time on reversed-phase liquid chromatography columns is typically moderate, reflecting the compound's balanced lipophilicity with a calculated logarithmic partition coefficient of 3.367 [5].

The liquid chromatography-mass spectrometry method development for 2-bromo-4-methylbenzo[D]thiazole involves optimization of mobile phase conditions, typically using acetonitrile-water gradients with formic acid as a modifier to enhance ionization efficiency [8]. The compound demonstrates stability under standard analytical conditions, with minimal in-source fragmentation when analyzed under gentle ionization conditions.

Crystallographic Studies

X-Ray Diffraction and Molecular Packing

Crystal Structure Analysis

X-ray diffraction studies of 2-bromo-4-methylbenzo[D]thiazole and related benzothiazole derivatives provide detailed information about the molecular geometry and crystal packing arrangements. The crystal system is typically triclinic, which is common for substituted benzothiazole compounds, with space group P-1 being frequently observed for brominated benzothiazole derivatives [9] [10].

The unit cell parameters for related benzothiazole compounds indicate dimensions of approximately 7.3-7.4 Å for the a-axis, 10.6-10.7 Å for the b-axis, and 12.9-13.0 Å for the c-axis, with unit cell angles of α = 104.5°, β = 90.2°, and γ = 104.0° [10]. The unit cell volume is calculated to be approximately 948-950 cubic Å, accommodating two molecules per unit cell (Z = 2). The calculated density is typically 1.56-1.58 grams per cubic centimeter, consistent with organic compounds containing bromine substituents [9] [10].

The molecular geometry revealed by X-ray crystallography shows that the benzothiazole ring system is essentially planar, with the bromine and methyl substituents lying in the plane of the aromatic system. The carbon-bromine bond length is typically 1.89-1.91 Å, and the carbon-nitrogen bond lengths in the thiazole ring are approximately 1.30-1.35 Å, consistent with partial double bond character [9] [11].

Molecular Packing Arrangements

The molecular packing of 2-bromo-4-methylbenzo[D]thiazole in the crystal lattice is characterized by layered structures that maximize intermolecular interactions. The planar benzothiazole molecules arrange themselves to form layers parallel to specific crystallographic planes, typically (001) or (010), allowing for efficient packing and intermolecular interactions [9] [10].

The packing efficiency is enhanced by the complementary arrangement of molecules, where the bromine substituents orient themselves to minimize steric hindrance while maximizing favorable intermolecular contacts. The methyl groups occupy interstitial spaces between the aromatic rings, contributing to the overall packing stability [11] [10].

π-Stacking and Intermolecular Interactions

π-π Stacking Interactions

π-stacking interactions play a crucial role in the crystal structure of 2-bromo-4-methylbenzo[D]thiazole. The planar benzothiazole ring systems engage in face-to-face π-π stacking interactions with intermolecular distances typically ranging from 3.8 to 4.0 Å [9] [11]. These interactions are slightly longer than typical π-π stacking distances due to the electron-withdrawing nature of the bromine substituent, which reduces the electron density of the aromatic system.

The π-π stacking interactions are not perfectly parallel but exhibit slight offsets to maximize orbital overlap while minimizing electrostatic repulsion. The stacking arrangement often involves alternating orientations of molecules to optimize the intermolecular interactions [11] [10]. The benzene rings of adjacent molecules in the stack are displaced laterally by approximately 1.5-2.0 Å, resulting in a slipped-stack geometry that is energetically favorable.

Halogen Bonding and Other Weak Interactions

The presence of bromine in 2-bromo-4-methylbenzo[D]thiazole introduces the possibility of halogen bonding interactions, which are increasingly recognized as important in crystal engineering and molecular recognition. The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms such as nitrogen and sulfur [12]. Typical halogen bonding distances for bromine···nitrogen contacts range from 3.5 to 3.6 Å, which are shorter than the sum of van der Waals radii, indicating attractive interactions [11] [12].

The halogen bonding interactions in benzothiazole derivatives exhibit the characteristic linear geometry, with carbon-bromine···acceptor angles approaching 180°. These interactions contribute significantly to the crystal stability and influence the overall packing arrangement [12]. The strength of halogen bonding increases with the electron-withdrawing nature of the substituents on the benzothiazole ring, making brominated derivatives particularly effective halogen bond donors.

Weak Hydrogen Bonding and van der Waals Interactions

In addition to π-stacking and halogen bonding, 2-bromo-4-methylbenzo[D]thiazole crystals are stabilized by numerous weak hydrogen bonding interactions. The aromatic carbon-hydrogen groups can participate in carbon-hydrogen···π interactions with adjacent benzene rings, with typical distances of 3.2-3.8 Å [9] . These interactions, while individually weak, contribute significantly to the overall crystal stability when present in large numbers.

The methyl group protons can engage in weak carbon-hydrogen···nitrogen or carbon-hydrogen···sulfur interactions with the heteroatoms of neighboring molecules. These interactions typically involve distances of 3.0-3.5 Å and contribute to the three-dimensional network of intermolecular contacts that stabilize the crystal structure [9] .

Van der Waals interactions between all atoms in the crystal lattice provide the foundational attractive forces that hold the structure together. The close packing of molecules maximizes these interactions while minimizing repulsive contacts, resulting in a stable crystal structure with favorable lattice energy [10].

XLogP3

3.8

Wikipedia

2-Bromo-4-methyl-1,3-benzothiazole

Dates

Last modified: 08-15-2023

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